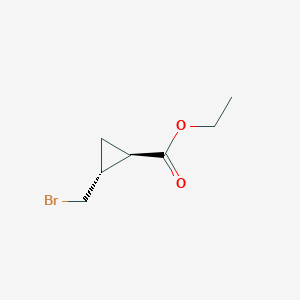

Rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

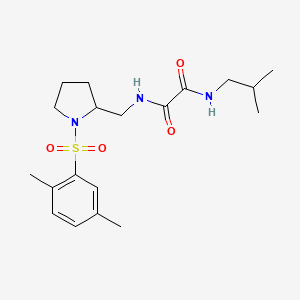

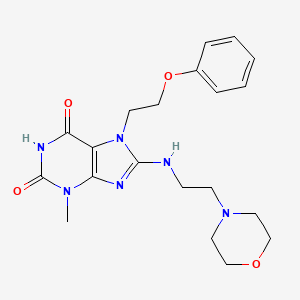

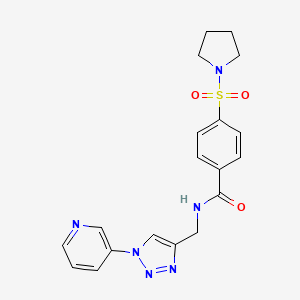

Rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans is a chemical compound with the IUPAC name ethyl (1R,2R)-2- (bromomethyl)cyclopropane-1-carboxylate . It has a molecular weight of 207.07 . The compound is typically stored at 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11BrO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Rac-ethyl 2-(bromomethyl)cyclopropane-1-carboxylate, trans is a liquid at room temperature . It is stored at 4 degrees Celsius .Scientific Research Applications

Synthesis and Biological Evaluation

Cyclopropane-containing compounds, such as trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, have been synthesized and evaluated for their biological activity. These compounds exhibit potent inhibitory effects on enzymes like cytosolic carbonic anhydrase I and II and acetylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemo-enzymatic Synthesis

Cyclopropane derivatives have been explored for their use in chemo-enzymatic synthesis processes. For example, a stereoselective route to trans-1,2-disubstituted cyclopropanes was developed, demonstrating the versatility of cyclopropane compounds in medicinal chemistry as building blocks (Riss & Rösch, 2008).

Copolymerization Catalysis

In the field of polymer science, cyclopropane derivatives have been used as monomers in copolymerization reactions catalyzed by zirconocene systems. These reactions have led to the production of polymers with unique structural features, such as the incorporation of cyclopropane units into polymer chains, demonstrating the application of these compounds in developing new materials (Pragliola et al., 2014).

Biocatalytic Asymmetric Synthesis

Cyclopropane-containing compounds have been employed in biocatalytic processes for the asymmetric synthesis of pharmacologically relevant intermediates. For instance, Sphingomonas aquatilis was used to achieve enantioselective synthesis of N-Boc-vinyl ACCA ethyl ester, a key intermediate in hepatitis C virus protease inhibitors (Zhu et al., 2018).

Carbonic Anhydrase Inhibition

Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have been studied for their inhibition of carbonic anhydrase enzyme, showcasing the potential of cyclopropane derivatives in therapeutic applications through enzyme inhibition (Boztaş et al., 2015).

Material Science

Purely isotactic poly(cyclohexene carbonate) synthesized through the ring-opening polymerization of racemic and enantiopure cyclohexene carbonate illustrates the utility of cyclopropane and related compounds in creating novel, high-performance polymeric materials (Guerin et al., 2014).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUNGMQKDDMMQW-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2706464.png)

![5-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2706472.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2706473.png)

![N-(3-chloro-2-methylphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2706474.png)

![ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2706478.png)

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2706479.png)